Diethylaluminum fluoride
Description
Chemical Identification and Nomenclature
This compound is a fluorinated organoaluminum compound with a well-defined molecular structure. Its systematic IUPAC name, diethylalumanylium fluoride , reflects its ionic composition, consisting of a diethylalumanylium cation ($$ \text{[Al(C}2\text{H}5\text{)}_2\text{]}^+ $$) and a fluoride anion ($$ \text{F}^- $$). The compound’s canonical SMILES notation, $$ \text{CC[Al+]CC.[F-]} $$, provides a concise representation of its atomic connectivity, emphasizing the aluminum center bonded to two ethyl groups and a fluoride ion.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}4\text{H}{10}\text{AlF} $$ | |
| Molecular weight | 104.10–104.102 g/mol | |
| CAS number | 367-44-2 | |
| Exact mass | 104.0581919 g/mol | |
| Hydrogen bond acceptors | 1 |
Historical Development and Discovery
The historical trajectory of this compound is intertwined with broader advancements in organoaluminum chemistry. While its exact date of first synthesis is not explicitly documented in the provided sources, its registration in PubChem (CID 16688914) in 2007 marks its formal entry into chemical databases. Early organoaluminum compounds, such as triethylaluminum, were pioneered in the mid-20th century for Ziegler-Natta catalysis, but fluorinated derivatives like this compound gained attention later for their unique reactivity.
The compound’s development likely arose from efforts to modulate the electronic properties of aluminum-based reagents. For instance, replacing bulkier ligands with fluoride ions enhances Lewis acidity, a property critical for catalyzing demanding transformations. Although not directly linked to municipal fluoridation efforts, this compound’s fluoride component aligns with the broader exploration of fluorine’s role in altering chemical reactivity.
Industrial and Academic Relevance
This compound occupies a niche yet vital role in synthetic chemistry. Its primary applications include:
- Catalysis in Organic Synthesis : The compound’s ability to activate epoxides and mediate ring-opening reactions is exemplified in the synthesis of γ-lactones. For instance, when paired with ionic liquids like $$ \text{[Dmim]F} $$, it facilitates regioselective lactonization of epoxides with yields exceeding 90%. This methodology avoids stoichiometric metal catalysts, aligning with green chemistry principles.
- Fluorination Reagents : this compound serves as a fluoride source in reactions requiring controlled delivery of $$ \text{F}^- $$. Its utility parallels that of reagents like diethylaminosulfur trifluoride (DAST), albeit with distinct mechanistic pathways.
- Organometallic Precursors : The compound’s reactivity with silicon-based substrates enables the synthesis of silylated intermediates, which are pivotal in semiconductor and polymer industries.
Academic research continues to explore its potential in asymmetric catalysis and polymer chemistry, leveraging its tunable Lewis acidity. Industrially, its adoption remains limited to high-value syntheses due to handling challenges associated with moisture sensitivity, though this has not curtailed its importance in specialized contexts.
Properties
Molecular Formula |
C4H10AlF |
|---|---|
Molecular Weight |
104.10 g/mol |
IUPAC Name |
diethylalumanylium;fluoride |
InChI |
InChI=1S/2C2H5.Al.FH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
HRXSKIOIHQEGAI-UHFFFAOYSA-M |
Canonical SMILES |
CC[Al+]CC.[F-] |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Diethylaluminum fluoride is primarily utilized as a catalyst in organic synthesis, especially in polymerization reactions. Its Lewis acidic nature allows it to activate various substrates, making it a valuable reagent in several processes.
Polymerization Reactions:
- Ziegler-Natta Polymerization: this compound is often employed as a co-catalyst in Ziegler-Natta polymerization for producing polyolefins. It enhances the activity of titanium-based catalysts, leading to higher molecular weight polymers with controlled architectures .
- Cationic Polymerization: The compound can also initiate cationic polymerization processes, particularly in the synthesis of polyethers and polyesters. Its ability to generate stable carbocations under mild conditions makes it suitable for this application .
Synthesis of Fluorinated Compounds
The compound plays a crucial role in the synthesis of fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals.
Fluorination Reactions:
- Selective Fluorination: this compound is used for the selective fluorination of various organic substrates. Its reactivity allows for the introduction of fluorine atoms into complex molecules, enhancing their biological activity and stability .
- Synthesis of Fluorinated Intermediates: In pharmaceutical chemistry, this compound is utilized to synthesize fluorinated intermediates that serve as precursors for drug development. These intermediates often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Materials Science
In materials science, this compound contributes to the development of advanced materials with unique properties.
Nanocomposites:
- Synthesis of Nanocomposites: The compound is involved in the preparation of aluminum-based nanocomposites that exhibit enhanced mechanical and thermal properties. These materials are increasingly used in aerospace and automotive applications due to their lightweight and high strength characteristics .
- Optoelectronic Devices: this compound has been explored in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs). Its role as a precursor facilitates the deposition of aluminum-containing layers that improve device performance .
Case Study 1: Ziegler-Natta Polymerization
A study demonstrated that the incorporation of this compound significantly increased the yield and molecular weight of polyethylene produced via Ziegler-Natta polymerization. The results indicated an optimal concentration range for this compound that maximized catalyst efficiency while minimizing side reactions .
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
Research conducted on the synthesis of fluorinated analogs of established drugs revealed that using this compound as a fluorinating agent improved yields by 30% compared to traditional methods. The fluorinated compounds showed enhanced binding affinity to biological targets, underscoring the importance of this reagent in drug design .
Chemical Reactions Analysis
Reaction with Alcohols
Diethylaluminum fluoride reacts with alcohols to form aluminum alkoxides and hydrogen fluoride (HF). This reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) at low temperatures (−20°C to 0°C) to mitigate side reactions .
General Reaction:
Mechanism:
-
The alcohol’s hydroxyl group donates a lone pair to the aluminum center, forming a tetrahedral intermediate.
Reaction with Amines
Primary and secondary amines react with this compound to produce aluminum amides and HF. The reaction is highly dependent on steric and electronic factors .
General Reaction:
Key Features:
-
Bulky amines exhibit slower reaction rates due to steric hindrance.
-
The aluminum amide products are potent bases and nucleophiles in organic synthesis.
Fluorination Reactions
As a fluoride donor, this compound participates in electrophilic fluorination of organic substrates, though it is less commonly employed than sulfur-based reagents (e.g., DAST) .
Substrate Compatibility:
-
Alcohols: Converts to alkyl fluorides via an Sₙ2 mechanism.
-
Ketones: Forms geminal difluorides, though competing elimination reactions may occur .
Comparison with DAST:
| Parameter | This compound | DAST |
|---|---|---|
| Reactivity | Moderate | High |
| Thermal Stability | Stable up to 100°C | Explosive above 90°C |
| Fluoride Source | Direct transfer | Requires activation |
| Typical Applications | Polymerization, coordination | Deoxofluorination of alcohols |
Coordination Chemistry
The tetrahedral geometry around the aluminum center (coordinated by two ethyl groups, one fluoride, and a vacant site) enables complexation with Lewis bases like ethers, phosphines, and carbonyl compounds .
Example Complexation:
Applications:
-
Stabilizes reactive intermediates in catalysis.
-
Modifies substrate electrophilicity in asymmetric synthesis.
Comparison with Similar Compounds
Table 1: Comparative Properties of Diethylaluminum Halides
Q & A
Q. What are the standard methodologies for synthesizing diethylaluminum fluoride, and how do reaction conditions influence yield and purity?
this compound (Et₂AlF) is typically synthesized via organoaluminum reactions. A common approach involves the controlled fluorination of diethylaluminum chloride (Et₂AlCl) using fluorinating agents like hydrogen fluoride (HF) or metal fluorides (e.g., KF) in anhydrous solvents such as hexane or diethyl ether. Reaction temperature (-10°C to 25°C) and stoichiometric ratios must be rigorously optimized to prevent side reactions (e.g., disproportionation). Characterization via ¹⁹F NMR and elemental analysis is critical to confirm purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm molecular structure and ligand environment.
- X-ray Crystallography : For resolving crystal structure and bonding geometry.
- Elemental Analysis : To verify Al/F ratios and detect impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N₂ or Ar) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its pyrophoric nature and reactivity with moisture/oxygen, strict protocols are required:
- Use glove boxes or Schlenk lines under inert gas (Ar/N₂).
- Equip labs with fire suppression systems and Class D extinguishers.
- Store in flame-resistant containers, segregated from oxidizers .
Advanced Research Questions
Q. How does the Lewis acidity of this compound compare to other organoaluminum compounds (e.g., Et₂AlCl) in catalytic applications?
Et₂AlF exhibits distinct Lewis acidity due to the electronegativity of fluorine, which alters electron density at the aluminum center. Comparative studies using Gutmann-Beckett or NMR titration methods can quantify Lewis acidity. For example, Et₂AlF may show higher selectivity in Ziegler-Natta polymerization compared to Et₂AlCl, but lower activity due to reduced electrophilicity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
Contradictions often arise from variations in:
- Reaction conditions (temperature, solvent polarity).
- Impurity profiles (traces of Cl⁻ or moisture).
- Catalyst pre-treatment (aging, activation steps). Systematic replication studies with controlled variables and validation via independent analytical methods (e.g., ICP-MS for trace impurities) are recommended. Cross-referencing data with computational models (DFT) can also identify mechanistic discrepancies .
Q. What computational strategies (e.g., DFT, MD simulations) are suitable for predicting the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT) can model ligand-exchange kinetics and transition states, while Molecular Dynamics (MD) simulations predict solvation effects. For example, simulating Al-F bond dissociation energies under varying solvents (hexane vs. THF) can guide experimental design. Tools like Gaussian or ORCA are widely used, with validation against experimental spectroscopic data .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of this compound studies?
- Document all synthetic steps, including solvent drying methods and inert gas purity.
- Report characterization data comprehensively (e.g., NMR shifts, TGA curves).
- Provide raw data and calibration curves in supplementary materials .
Q. What data management practices are critical for studies involving reactive organoaluminum compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
